3-Bromo-N,N-diethyl-4-methylaniline is an organic compound characterized by the molecular formula . This compound is a derivative of aniline, featuring a bromine atom at the 3-position, a methyl group at the 4-position, and two ethyl groups attached to the nitrogen atom. It serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry due to its unique chemical properties and reactivity .
3-Bromo-N,N-diethyl-4-methylaniline is classified under the category of aromatic amines. It is synthesized primarily through bromination reactions of N,N-diethyl-4-methylaniline. The compound is notable for its applications in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals .
The synthesis of 3-Bromo-N,N-diethyl-4-methylaniline typically involves the bromination of N,N-diethyl-4-methylaniline using bromine or a bromine source such as N-bromosuccinimide (NBS). The reaction is generally conducted in solvents like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures to ensure complete bromination .
The molecular structure of 3-Bromo-N,N-diethyl-4-methylaniline can be represented by its canonical SMILES notation: CCN(CC)C1=CC(=C(C=C1)C)Br
. The compound has a molecular weight of approximately 242.16 g/mol.
3-Bromo-N,N-diethyl-4-methylaniline can undergo several types of chemical reactions:
The mechanism of action for 3-Bromo-N,N-diethyl-4-methylaniline involves its interaction with specific molecular targets, primarily due to the presence of the bromine atom and diethylamino group. These functional groups influence its reactivity and binding affinity towards enzymes, receptors, or proteins, leading to various biological effects depending on the application context .
3-Bromo-N,N-diethyl-4-methylaniline has significant applications in scientific research and industrial chemistry:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1